2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
Description
2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a benzyl-substituted piperidine moiety at the C2 position and a p-tolyl (4-methylphenyl) group at the C5 position. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including CNS modulation, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-7-9-20(10-8-17)22-24-23-21(26-22)16-25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVYAPIRHDBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazine, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activities. In one study, derivatives of 1,3,4-oxadiazoles demonstrated potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the piperidine moiety in 2-((4-benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole enhances its binding affinity to bacterial target proteins, suggesting a mechanism for its antimicrobial action.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been documented extensively. A study evaluating various 1,3,4-oxadiazole derivatives showed promising results against cancer cell lines . The incorporation of the benzylpiperidine group in this compound may contribute to its cytotoxic effects by interfering with cancer cell proliferation pathways.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of oxadiazole derivatives. Compounds similar to this compound have shown efficacy in animal models for epilepsy . These compounds were subjected to in-silico docking studies against the GABA receptor, indicating their potential as anticonvulsants.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazones with acid chlorides or anhydrides under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Paruch et al. (2020) | Antimicrobial | Identified enhanced activity against MRSA strains; compounds showed up to four times more potency than vancomycin. |
| Dkhar et al. (2021) | Anticonvulsant | Compounds displayed significant anticonvulsant activity in PTZ and MES models; promising candidates for further development. |
| Jang et al. (2020) | Anticancer | Demonstrated cytotoxic effects against various cancer cell lines; suggested mechanisms include apoptosis induction. |
Mechanism of Action
The mechanism of action of 2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Substituent Effects on Pharmacological Activity
The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents at the C2 and C5 positions. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) at C2/C5 enhance CNS activity by modulating electronic properties .
- Lipophilic groups (e.g., benzyl, p-tolyl) improve membrane permeability and target engagement .
- Piperidine/piperazine derivatives (e.g., the target compound) show promise in CNS applications due to their ability to interact with neurotransmitter receptors .
Key Observations :
- High yields (>75%) are achievable for thioether-linked oxadiazoles .
- The p-tolyl group may lower melting points compared to halogenated analogs, enhancing solubility .
Molecular Docking and Target Interactions
- Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) : Binds to succinate dehydrogenase (SDH) via carbonyl interactions, mimicking the lead fungicide penthiopyrad .
- Target compound : The benzylpiperidine group may interact with HDAC6 or neurotransmitter receptors, similar to patented oxadiazole HDAC inhibitors .
Biological Activity
2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and analgesic properties. This article explores the synthesis, biological activity, and relevant case studies pertaining to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 362.47 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.47 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit notable anticancer properties. For instance, a study synthesized various Mannich bases incorporating benzylpiperidine moieties and evaluated their anticancer activities against different cancer cell lines. The results indicated that compounds with similar structures to this compound displayed significant cytotoxic effects against gastric cancer cells (NUGC) and colon cancer cells (DLDI) .
Case Study:
In a comparative study, the compound was tested alongside other oxadiazole derivatives. The results showed that while some p-tolyl derivatives were almost devoid of activity, others exhibited IC50 values in the low micromolar range, indicating potential as therapeutic agents in oncology .
Analgesic Activity
The analgesic properties of oxadiazoles are also noteworthy. Research has demonstrated that certain derivatives possess pain-relieving effects comparable to standard analgesics. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of inflammatory pathways .
The biological activity of this compound is thought to arise from its interaction with various biological targets:
- Inhibition of Cancer Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and division.
- Modulation of Pain Pathways : It may affect the central nervous system's response to pain through receptor binding and neurotransmitter modulation.
Q & A
Q. What synthetic strategies are commonly employed to prepare 1,3,4-oxadiazole derivatives, such as 2-((4-benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole?
The synthesis typically involves cyclization of hydrazides with carbon disulfide under basic conditions, followed by functionalization via alkylation or nucleophilic substitution. For example, intermediates like hydrazides are first synthesized from carboxylic acid derivatives (e.g., indole-3-acetic acid methyl ester), followed by cyclization to form the oxadiazole core. Subsequent S-alkylation or coupling with substituted benzyl/piperidine groups introduces the desired side chains . Key steps include acid-catalyzed cyclization and LiH-mediated coupling in polar aprotic solvents like DMF .
Q. How are structural and purity characteristics of this compound validated in academic research?
Structural elucidation relies on spectral techniques:
- 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.002 Da) .
- Melting Point : Consistency with literature values (e.g., 113–114°C for analogous oxadiazoles) ensures purity .
Q. What computational methods predict the drug-likeness and bioactivity of this compound?
Lipinski’s Rule of Five and Veber’s parameters (e.g., topological polar surface area <140 Ų, rotatable bonds ≤10) are used to assess drug-likeness. Tools like Molinspiration predict bioactivity scores (e.g., kinase inhibition potential). Molecular docking (AutoDock Vina) evaluates binding affinities to targets like VEGFR-2 kinase, with hydrogen bonding and hydrophobic interactions analyzed via PyMOL .
Advanced Research Questions
Q. How does the 4-benzylpiperidinyl moiety influence the compound’s pharmacological profile?
The 4-benzylpiperidine group enhances lipophilicity (logD ~2.5–3.0), improving blood-brain barrier penetration. Its conformational flexibility allows optimal interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies show that replacing benzyl with smaller alkyl groups reduces VEGFR-2 inhibitory activity by >50%, highlighting its critical role .
Q. What experimental designs address contradictions in reported bioactivity data for oxadiazole derivatives?
- Dose-Response Curves : Establish IC50 values across multiple assays (e.g., enzyme vs. cell-based) to differentiate direct inhibition from off-target effects.
- Isosteric Replacements : Compare 1,3,4-oxadiazole with 1,2,4-oxadiazole analogs to isolate regioisomer-specific effects. 1,3,4-isomers exhibit lower logD and higher metabolic stability .
- Kinetic Solubility Assays : Resolve discrepancies in bioavailability by testing in biorelevant media (FaSSIF/FeSSIF) .
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
SAR studies focus on:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3) on the p-tolyl ring enhance oxidative stability but may reduce solubility.
- Linker Optimization : Replacing the methylene linker with sulfur (thioether) increases π-π stacking with aromatic kinase residues, boosting potency by ~30% .
- Piperidine Substitutions : N-Benzyl vs. N-alkyl groups modulate selectivity; bulkier groups (e.g., adamantane) improve target engagement but reduce synthetic yields .
Q. What methodologies validate target engagement in cellular models?
- Western Blotting : Measures downstream phosphorylation (e.g., VEGFR-2/ERK pathways) after compound treatment.
- Fluorescence Polarization : Quantifies displacement of labeled ATP in kinase binding assays.
- CRISPR-Cas9 Knockout Models : Confirm on-target effects by comparing responses in wild-type vs. gene-edited cells .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor via HPLC for degradation products (e.g., oxadiazole ring cleavage at retention time ~12 min) .
- Plasma Stability Assays : Incubate with human plasma (4 hours, 37°C); >80% remaining indicates suitability for in vivo studies .
Q. What strategies mitigate synthetic challenges, such as low yields in S-alkylation steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
